2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid
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Overview
Description
2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of acetic acid, where the hydrogen atoms are substituted with fluorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid typically involves the reaction of 2-fluoro-5-methylphenylacetic acid with fluorinating agents. One common method includes the use of thionyl chloride in methanol to produce methyl 2-(2-fluoro-5-methylphenyl)acetate, which is then hydrolyzed to yield the desired acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of fluorinated compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid involves its interaction with molecular targets and pathways within biological systems The fluorine atoms in the compound can influence its reactivity and binding affinity to enzymes and receptors, potentially leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylphenylacetic acid
- 2-Fluoro-4-methylphenylacetic acid
- 2-(2-Fluoro-5-methoxyphenyl)acetic acid
Uniqueness
2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid is unique due to the presence of two fluorine atoms and a methyl group, which can significantly alter its chemical and biological properties compared to similar compounds
Biological Activity
2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes two fluorine atoms and a carboxylic acid functional group, which may enhance its reactivity and biological interactions.
- Molecular Formula : C₉H₉F₂O₂
- Molecular Weight : 168.17 g/mol
The presence of fluorine atoms in organic compounds often influences their pharmacokinetic properties, including lipophilicity and binding affinity to biological targets, making them valuable in drug discovery.
- Binding Affinity : The incorporation of fluorine atoms can enhance binding interactions with enzymes and receptors due to increased electron-withdrawing effects, stabilizing interactions with target biomolecules .
- Structure-Activity Relationships (SAR) : Studies indicate that electron-withdrawing groups like fluorine significantly improve the potency of compounds against various biological targets. For example, the addition of fluorine at specific positions on aromatic rings has shown dramatic increases in efficacy against parasites and cancer cells .
1. Anti-Parasitic Activity
A study focusing on aryl acetamide derivatives revealed that compounds with fluorine substitutions exhibited enhanced potency against Cryptosporidium, a protozoan parasite. The most potent compound in this series demonstrated an EC₅₀ value of 0.07 μM, indicating that structural modifications involving fluorine can lead to significant improvements in biological activity .
2. Anti-Cancer Activity
Research into similar fluorinated compounds has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with fluorinated aromatic structures have been tested against various cancer cell lines, demonstrating selective cytotoxicity with IC₅₀ values ranging from 0.126 μM to over 10 μM depending on the target cell type .
Comparative Analysis of Similar Compounds
The following table summarizes key structural features and biological activities of similar compounds:
Compound Name | Molecular Formula | Notable Features | Biological Activity |
---|---|---|---|
2-Fluoro-5-methylphenylacetic acid | C₉H₉FO₂ | Single fluorine atom | Moderate anti-inflammatory effects |
3-Fluoro-4-methylphenylacetic acid | C₉H₉FO₂ | Different methyl position | Enhanced binding affinity |
2-Fluoro-2-(3-fluoro-5-methylphenyl)acetic acid | C₉H₉F₂O₂ | Two fluorine atoms | Potential anti-cancer activity |
Properties
Molecular Formula |
C9H8F2O2 |
---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
2-fluoro-2-(2-fluoro-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |
InChI Key |
MEWNZNYMYLHJEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C(=O)O)F |
Origin of Product |
United States |
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